molecular formula C18H21N5O3 B2382107 N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)butyramide CAS No. 1021030-92-1

N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)butyramide

Cat. No.: B2382107
CAS No.: 1021030-92-1
M. Wt: 355.398
InChI Key: HROOIEYYNHWGKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-((3-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)butyramide is a triazolo-pyridazine derivative characterized by a 3-methoxyphenyl substituent at position 3 of the triazolo ring and a butyramide group linked via an ethoxyethyl chain at position 4.

Properties

IUPAC Name

N-[2-[[3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O3/c1-3-5-16(24)19-10-11-26-17-9-8-15-20-21-18(23(15)22-17)13-6-4-7-14(12-13)25-2/h4,6-9,12H,3,5,10-11H2,1-2H3,(H,19,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HROOIEYYNHWGKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NCCOC1=NN2C(=NN=C2C3=CC(=CC=C3)OC)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)butyramide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex molecular structure characterized by:

  • Molecular Formula : C14H15N5O2
  • Molecular Weight : Approximately 285.31 g/mol
  • IUPAC Name : this compound

This structure incorporates a triazole and pyridazine moiety alongside phenoxy and acetamide functional groups, which are believed to play critical roles in its biological activity.

Biological Activity

Preliminary studies suggest that this compound exhibits significant anti-inflammatory properties . It is particularly noted for its potential to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. This inhibition suggests possible therapeutic applications in conditions characterized by inflammation.

The compound's interaction with COX enzymes appears to be a primary mechanism through which it exerts its biological effects. The structural similarities with known COX inhibitors indicate that it may bind effectively to these enzymes. Further investigation using molecular docking simulations and enzyme kinetics is required to elucidate these interactions fully.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with other compounds that share structural features:

Compound Name Structural Features Biological Activity
RofecoxibDiaryl heterocyclesCOX-II selective inhibitor
CelecoxibSulfonamide groupCOX-II selective inhibitor
IndomethacinIndole structureNon-selective COX inhibitor

This compound stands out due to its unique combination of triazole and pyridazine moieties along with a phenoxy acetamide structure. This specific arrangement may confer distinct pharmacological properties compared to more traditional non-steroidal anti-inflammatory drugs (NSAIDs), potentially leading to improved efficacy or reduced side effects in clinical settings.

Future Directions

Further research is essential to establish the full spectrum of biological activities associated with this compound. Areas for future exploration include:

  • In vivo Studies : To assess the efficacy and safety profile in animal models.
  • Mechanistic Studies : Detailed investigations into the molecular interactions with COX enzymes and other potential targets.
  • Clinical Trials : If initial findings are promising, progressing towards clinical trials could validate its therapeutic applications.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Triazolo[4,3-b]pyridazine Derivatives

Compound Name / ID Substituents at Position 6 Key Functional Groups Molecular Weight (g/mol) Biological Activity / Notes References
Target Compound: N-(2-((3-(3-Methoxyphenyl)-triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)butyramide Oxyethyl-butylamide Butyramide, 3-methoxyphenyl 457.45 (hypothetical)* Hypothesized PEF(S) binding based on analogs
N-(2-((3-(3-Methoxyphenyl)-triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-(1H-tetrazol-1-yl)benzamide Oxyethyl-benzamide with tetrazole Benzamide, tetrazole, 3-methoxyphenyl 457.45 Structurally similar; no direct activity reported
2-(4-Ethoxyphenyl)-N-[4-(3-methyl-triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide Phenylacetamide with ethoxyphenyl Ethoxyphenyl, methyl-triazolo 412.48 Catalogued (CHEMBL1503125); synthetic intermediate
N-(4-Methoxybenzyl)-6-methyl-triazolo[4,3-b]pyridazin-8-amine (Compound 18) 4-Methoxybenzylamine Methoxybenzyl, methyl-triazolo 310.34 Synthetic intermediate; no biological data
Sulphonamides 1–5 (Cardiff University) Sulphonamide-linked pyridines Sulphonamide, alkoxyethoxy 350–450 (estimated) Validated PEF(S) binders; displaced TNS in assays

*Molecular weight estimated based on structural analogs.

Structural Variations and Implications

  • Substituent Diversity: The target compound’s butyramide group contrasts with benzamide () and sulphonamide () derivatives. Butyramide’s longer aliphatic chain may enhance membrane permeability compared to aromatic benzamide groups . Ethoxyethyl linkers (as in the target compound and ) improve solubility compared to rigid aromatic linkers in ’s phenylacetamide derivatives .
  • Synthetic Routes :

    • Triazolo-pyridazines are typically synthesized via cyclization reactions. For example, used coupling reactions with amines (e.g., morpholine, piperazine) under mild conditions (Cs₂CO₃, DMF) , a method applicable to the target compound’s butyramide synthesis.
    • Sulphonamide derivatives () employed virtual screening and ADME-Tox filtering to prioritize compounds with low PAINs liabilities, a strategy relevant for optimizing the target compound’s safety profile .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.